molecular formula C10H14ClN B2514124 (3-Cyclopropylphenyl)methanamine hydrochloride CAS No. 1404561-78-9

(3-Cyclopropylphenyl)methanamine hydrochloride

Cat. No.: B2514124
CAS No.: 1404561-78-9
M. Wt: 183.68
InChI Key: ZIWAQCLYWJSYLS-UHFFFAOYSA-N
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Description

(3-Cyclopropylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C10H14ClN It is a hydrochloride salt of (3-Cyclopropylphenyl)methanamine, which is characterized by the presence of a cyclopropyl group attached to a phenyl ring, and an amine group bonded to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylphenyl)methanamine hydrochloride typically involves the following steps:

    Cyclopropylation of Benzene: The initial step involves the cyclopropylation of benzene to form cyclopropylbenzene.

    Nitration: Cyclopropylbenzene is then nitrated to produce 3-nitrocyclopropylbenzene.

    Reduction: The nitro group in 3-nitrocyclopropylbenzene is reduced to an amine group, yielding (3-Cyclopropylphenyl)methanamine.

    Formation of Hydrochloride Salt: Finally, (3-Cyclopropylphenyl)methanamine is reacted with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3-Cyclopropylphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of fine chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of (3-Cyclopropylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The cyclopropyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (3-Phenylpropyl)amine Hydrochloride: Similar structure but lacks the cyclopropyl group.

    (3-Cyclopropylphenyl)ethanamine Hydrochloride: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness: (3-Cyclopropylphenyl)methanamine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-cyclopropylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-7-8-2-1-3-10(6-8)9-4-5-9;/h1-3,6,9H,4-5,7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWAQCLYWJSYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404561-78-9
Record name (3-cyclopropylphenyl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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